erythro-N-Boc-L-3-bromophenylalanine epoxide
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Overview
Description
erythro-N-Boc-L-3-bromophenylalanine epoxide is a complex organic compound that features a tert-butyl group, a bromophenyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The oxirane ring is introduced through an epoxidation reaction, and the tert-butyl carbamate group is added via a carbamation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into the compound in a more controlled and efficient manner .
Chemical Reactions Analysis
Types of Reactions
erythro-N-Boc-L-3-bromophenylalanine epoxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
erythro-N-Boc-L-3-bromophenylalanine epoxide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of erythro-N-Boc-L-3-bromophenylalanine epoxide involves its interaction with specific molecular targets. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates and bromophenyl derivatives. Examples include:
- tert-Butyl N-(3-bromophenyl)carbamate
- tert-Butyl ((S)-2-(4-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Uniqueness
The presence of both the bromophenyl and oxirane moieties allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNVKAEOHGSDS-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592360 |
Source
|
Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217801-96-1 |
Source
|
Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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